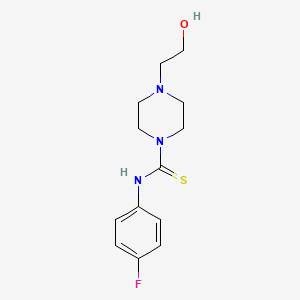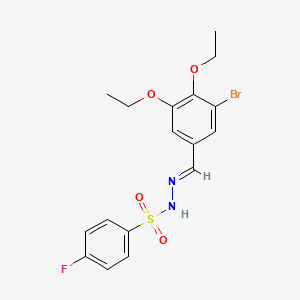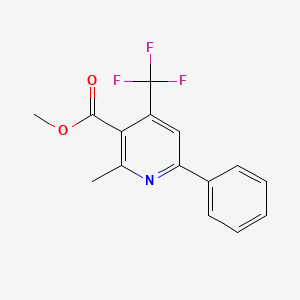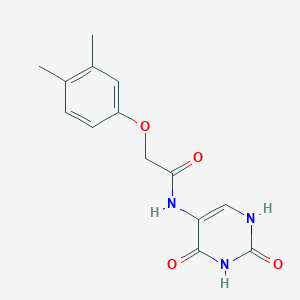
N-(4-fluorophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide, commonly referred to as FPHC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPHC belongs to the class of piperazinecarbothioamide compounds and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of FPHC is not fully understood. However, studies have suggested that FPHC may exert its effects through the modulation of various signaling pathways. For example, FPHC has been found to activate the PI3K/Akt pathway, which is involved in cell survival and proliferation. FPHC has also been found to inhibit the NF-κB pathway, which is involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
FPHC has been found to exhibit a range of biochemical and physiological effects. For example, FPHC has been found to exhibit antioxidant and anti-inflammatory effects. FPHC has also been found to modulate the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine. In addition, FPHC has been found to exhibit vasodilatory effects and to increase blood flow to the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using FPHC in lab experiments is its potential therapeutic applications in various fields such as neuroscience, oncology, and cardiovascular diseases. Another advantage is its ability to modulate various signaling pathways, which makes it a valuable tool for studying the mechanisms of various diseases. However, one limitation of using FPHC in lab experiments is its potential toxicity, which requires careful handling and dosage.
Zukünftige Richtungen
There are several future directions for research on FPHC. One direction is to study its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential in cancer treatment. In addition, further studies are needed to fully understand the mechanism of action of FPHC and to identify its molecular targets.
Synthesemethoden
The synthesis of FPHC involves the reaction of 4-fluoroaniline with 2-hydroxyethylpiperazine in the presence of carbon disulfide and potassium hydroxide. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonium thiocyanate to yield FPHC.
Wissenschaftliche Forschungsanwendungen
FPHC has been studied extensively for its potential therapeutic applications in various fields such as neuroscience, oncology, and cardiovascular diseases. In neuroscience, FPHC has been found to exhibit neuroprotective effects and has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In oncology, FPHC has been found to inhibit the growth of cancer cells and has been studied for its potential in cancer treatment. In cardiovascular diseases, FPHC has been found to exhibit vasodilatory effects and has been studied for its potential in treating hypertension.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3OS/c14-11-1-3-12(4-2-11)15-13(19)17-7-5-16(6-8-17)9-10-18/h1-4,18H,5-10H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYUUTKJYPKMDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=S)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5808526.png)
![N'-[1-(4-isopropylphenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5808540.png)
![4-anilino-2-[(4-methylphenyl)amino]-3,5-pyridinedicarbonitrile](/img/structure/B5808544.png)

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3,5-dimethoxyphenyl)-2-furamide](/img/structure/B5808551.png)
![1-(4-fluorobenzyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5808559.png)
![N-benzyl-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5808566.png)

